molecular formula C23H17FN2O4S B2436057 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-fluorobenzoate CAS No. 851092-64-3

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-fluorobenzoate

Cat. No. B2436057
CAS RN: 851092-64-3
M. Wt: 436.46
InChI Key: UJIDVZMQIBSYTJ-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-fluorobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MPSPF and is a derivative of pyrazole. MPSPF has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of MPSPF is not fully understood. However, it has been suggested that its inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase may be due to the formation of a covalent bond between the compound and the active site of the enzyme.
Biochemical and Physiological Effects:
MPSPF has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine in the brain, leading to improved cognitive function. MPSPF has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

MPSPF has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. MPSPF has also been found to be effective at low concentrations, making it a cost-effective option for research. However, one of the limitations of MPSPF is its limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on MPSPF. One potential area of research is its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are also needed to fully understand the mechanism of action of MPSPF and its effects on various enzymes and neurotransmitters. Additionally, research is needed to explore the potential side effects and toxicity of MPSPF.

Synthesis Methods

MPSPF can be synthesized using various methods, including the reaction of 4-fluorobenzoic acid with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino) pyridine (DMAP). The resulting intermediate can then be treated with phenylsulfonyl chloride to obtain the final product.

Scientific Research Applications

MPSPF has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters and their inhibition can lead to increased levels of neurotransmitters in the brain. MPSPF has also been studied for its potential anti-inflammatory and antioxidant properties.

properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O4S/c1-16-21(31(28,29)20-10-6-3-7-11-20)22(26(25-16)19-8-4-2-5-9-19)30-23(27)17-12-14-18(24)15-13-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIDVZMQIBSYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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